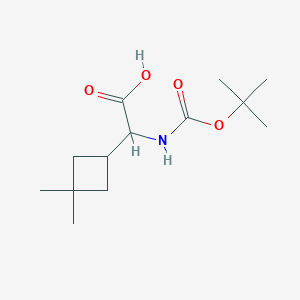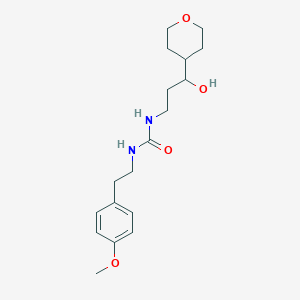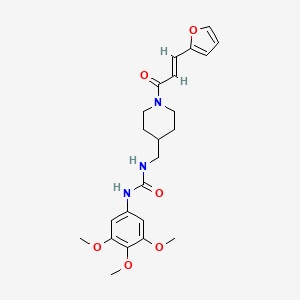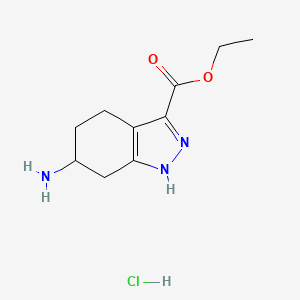
2-((Tert-butoxycarbonyl)amino)-2-(3,3-dimethylcyclobutyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Tert-butoxycarbonyl)amino)-2-(3,3-dimethylcyclobutyl)acetic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quantitative Cleavage and Determination
The tert-butyloxycarbonyl group, a key component in "2-((Tert-butoxycarbonyl)amino)-2-(3,3-dimethylcyclobutyl)acetic acid," has been utilized for quantitative cleavage from N-blocked amino acids and peptides. A known excess of perchloric acid solution in acetic acid facilitates the cleavage, yielding protonated amino groups and free perchloric acid. This process, followed by back titration, permits accurate determination of the tert-butyloxycarbonyl derivative, highlighting its importance in analytical chemistry and peptide research (Ehrlich-Rogozinski, 1974).
Peptide Backbone Modification
Research demonstrates the utility of the tert-butyloxycarbonyl group in the modification of peptide backbones. This includes C-alkylation of peptides containing specific residues, showcasing the versatility of this group in creating peptides with modified backbones. Such modifications are pivotal in the development of novel peptides with potential therapeutic applications (Matt & Seebach, 1998).
Synthesis of Amino Acid Derivatives
The tert-butyloxycarbonyl group plays a critical role in the synthesis of a wide variety of N-protected amino acid derivatives. This method provides high yields under mild conditions, contributing significantly to the synthesis of complex organic molecules. The process opens up pathways for synthesizing amino acid derivatives that might be challenging to prepare through other methods, underscoring the group's value in organic synthesis (Chevallet et al., 1993).
Polymer Science Applications
In polymer science, the tert-butyloxycarbonyl group has been employed in the synthesis and polymerization of novel amino acid-derived acetylene monomers. These monomers undergo polymerization to form polymers with potential applications in various fields, including materials science. The study of these polymers' properties, such as their helical conformation, is crucial for developing new materials with specific characteristics (Gao, Sanda, & Masuda, 2003).
Catalysis and Green Chemistry
The tert-butyloxycarbonyl group's applications extend to catalysis and green chemistry. It has been used efficiently for the N-tert-butoxycarbonylation of amines using environmentally benign catalysts. This process highlights the group's role in developing more sustainable and eco-friendly chemical processes (Heydari et al., 2007).
Eigenschaften
IUPAC Name |
2-(3,3-dimethylcyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9(10(15)16)8-6-13(4,5)7-8/h8-9H,6-7H2,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRSQIZKSSVXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2917517.png)




![3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine](/img/structure/B2917523.png)


![2-(1H-indol-1-yl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide](/img/structure/B2917529.png)

![2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2917534.png)
![2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2917535.png)

